molecular formula C7H7BrN2O4 B1343246 Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate CAS No. 705280-65-5

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

Cat. No. B1343246
M. Wt: 263.05 g/mol
InChI Key: JMXUWJPKHDKROF-UHFFFAOYSA-N
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Description

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. The presence of the bromo substituent and carboxylate groups in this compound suggests it may have interesting reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related imidazole compounds has been explored in various studies. For instance, the reaction of 2,3-dihydro-l,3-diisopropyl-4,5-dimethylimidazol-2-ylidene with CO2 yields an imidazolium-2-carboxylate, which can be further transformed into salts of its corresponding Broenstedt acid . Another study reports the alkylation of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate with 2-chloromethylthiirane, leading to various thietanyl-substituted imidazoledicarboxylates . These studies indicate that dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate can undergo reactions that introduce additional functional groups, expanding its chemical versatility.

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been characterized using techniques such as X-ray diffraction, FT-IR, and Raman spectroscopy. For example, 1,3-bis(carboxymethyl)imidazolium bromide forms a symmetric dimer in the crystalline state through hydrogen bonding . The X-ray structure of 1,3-diisopropyl-4,5-dimethylimidazolium-2-carboxylate reveals less basicity compared to its anionic counterparts . These findings suggest that the molecular structure of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate would also exhibit interesting features such as hydrogen bonding and potential for dimerization.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is quite diverse. For instance, the hydrazinolysis of dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylates leads to a variety of hydrazides and imidazo[4,5-d]pyridazine-4,7(5H,6H)-diones . The formation of bromo-substituted imidazo[1,2-a]pyridines and their analogs has been observed when reacting bromomethyl ketones with various amines in dimethyl sulfoxide . These reactions demonstrate the potential of dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate to participate in a range of chemical transformations, including nucleophilic substitutions and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be influenced by their substituents. For example, the synthesis of 1-(2,6-dimethyl-4-bromophenyl)imidazole involves an improved Debus-Radziszewsk method, and the product's structure is characterized by 1H NMR . The formation of 1,3-dimethylimidazolium-2-carboxylate, rather than the anticipated organic salt, indicates unexpected reactivity and highlights the importance of the carboxylate group in determining the compound's properties . The physicochemical properties and hydrogen bonding capabilities of 1-H-imidazole-2-carboxamide, a related compound, have been thoroughly investigated, providing insights into the behavior of imidazole derivatives in various pH conditions and their ability to form non-covalent complexes .

Scientific Research Applications

Chemical Synthesis and Reactivity

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate has been utilized in various chemical synthesis processes. For instance, it was used in the alkylation process to produce dimethyl 2-bromo-1-(thietan-3-yl)-1H-imidazole-4,5-dicarboxylate, which further underwent oxidation and reactions with hydrazine. These reactions afforded various hydrazides and substituted imidazoledicarboxylates, highlighting its versatility in synthetic chemistry (Khaliullin, Valieva, & Magadeeva, 2015).

Spectroscopic Characterization and Computational Study

Imidazole derivatives, including those related to dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have been studied for their spectroscopic properties and reactivity. A study combined experimental spectroscopic methods (IR, FT-Raman, NMR) and computational approaches (DFT calculations) to investigate the reactivity properties of such derivatives (Hossain et al., 2018).

Catalytic Applications

Research has explored the use of imidazole derivatives in catalysis. For instance, ruthenium complexes with axial imidazole ligands, including dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have shown different activities as water oxidation catalysts. Detailed characterizations of these complexes were carried out using various techniques, revealing insights into structure-activity relationships and catalytic mechanisms (Wang et al., 2012).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate, have been synthesized and found useful in luminescence sensing. They exhibit sensitivity to benzaldehyde-based derivatives, showing potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).

Safety And Hazards

The compound is considered hazardous . It can cause severe skin burns and eye damage . It is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUWJPKHDKROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620584
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate

CAS RN

705280-65-5
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-bromo-1H-imidazole-4,5-dicarboxylate
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Synthesis routes and methods

Procedure details

At ambient temperature 9.50 g (59.45 mmol) bromine were added dropwise to a solution of 9.90 g (53.76 mmol) dimethyl imidazole-4,5-dicarboxylate in 300 ml dichloromethane and 80 ml acetonitrile. 7.46 g (54.00 mmol) potassium carbonate was added, and the reaction mixture was stirred for 2 hours at ambient temperature. Then the dichloromethane was eliminated using the rotary evaporator and the residue was combined with a saturated solution of sodium chloride and sodium thiosulphate. It was extracted ten times with ethyl acetate, the organic extracts were dried over sodium sulphate and then the solvent was eliminated.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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